molecular formula C6H8N4O3S B122941 Nithiazide CAS No. 139-94-6

Nithiazide

Cat. No. B122941
CAS RN: 139-94-6
M. Wt: 216.22 g/mol
InChI Key: FQSUTLQHSDLLAN-UHFFFAOYSA-N
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Description

Nithiazide is a chemical compound that has been explored for its potential use as an insecticide. It is characterized by the presence of a 1,4-dihydropyridine structure, which is a common feature in many biologically active molecules. The analogues of nithiazide have been synthesized to enhance its insecticidal properties, particularly against pests like Aphis craccivora. The relationship between the molecular structure of nithiazide analogues and their biological activity has been a subject of study, indicating that slight modifications in the structure can lead to variations in insecticidal efficacy .

Synthesis Analysis

The synthesis of nithiazide analogues involves the reaction of nithiazide with malononitrile or ethyl cyanoacetate and benzaldehyde. This process results in the formation of novel compounds that are then characterized by various spectroscopic methods such as 1H NMR and IR spectroscopy, as well as elemental analysis to confirm their structure .

Molecular Structure Analysis

The molecular structure of nithiazide analogues is crucial in determining their insecticidal activity. These structures are designed to contain the 1,4-dihydropyridine moiety, which is known for its biological activity. The analogues synthesized in the study are characterized by their molecular structure, which is confirmed through spectroscopic methods, providing insights into the relationship between structure and function .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of nithiazide analogues are critical for producing the desired insecticidal properties. The choice of reactants and the conditions under which the reactions are carried out can significantly affect the outcome of the synthesis. The reactions are typically monitored and characterized to ensure the formation of the correct products with the intended biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of nithiazide analogues are determined through various analytical techniques. These properties are essential for understanding the behavior of the compounds in biological systems and their potential environmental impact. The analysis includes spectroscopic methods and elemental analysis, which provide a comprehensive understanding of the compounds' properties .

Scientific Research Applications

Antihistomonad Agent in Poultry

Nithiazide, a chemical compound known as 1-ethyl-3-(5-nitro-2-thiazolyl) urea, has been identified as an effective antihistomonad agent, particularly for the treatment of blackhead disease in poultry. It has been found to be more potent and less toxic than related compounds like 2-amino-5-nitrothiazole in treating experimental enterohepatitis in turkeys and chickens. Studies also indicate that nithiazide is well-tolerated by poultry, positively affecting their growth, maturation, and reproduction (Cuckler, Porter, & Ott, 1957).

Potential Carcinogenicity Studies

Research conducted to assess the potential carcinogenicity of nithiazide has been performed using animal models. These studies involved administering nithiazide in the diet of Fischer 344 rats and B6C3F1 mice at varying concentrations, followed by observations of tumor development and overall health impacts. The results suggested a possible association between nithiazide and the development of certain types of tumors in these animal models (National Cancer Institute, 1979).

Insecticide Development

Nithiazide has played a role in the development of neonicotinoid insecticides, a new generation of chemical agents for pest control. Originating from research in the late 1970s, nithiazide was identified as a promising candidate due to its properties and was the only early type of heterocyclic nitromethylene registered for use as an insecticide. However, its commercial application has been limited due to issues like poor photostability (Sheets, 2002).

Safety And Hazards

When heated to decomposition, Nithiazide emits toxic fumes . It is probably combustible, although specific flash point data are not available . In case of a spill, all sources of ignition should be removed, and the spill should be cleaned up with appropriate safety measures .

properties

IUPAC Name

1-ethyl-3-(5-nitro-1,3-thiazol-2-yl)urea
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InChI

InChI=1S/C6H8N4O3S/c1-2-7-5(11)9-6-8-3-4(14-6)10(12)13/h3H,2H2,1H3,(H2,7,8,9,11)
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InChI Key

FQSUTLQHSDLLAN-UHFFFAOYSA-N
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Canonical SMILES

CCNC(=O)NC1=NC=C(S1)[N+](=O)[O-]
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Molecular Formula

C6H8N4O3S
Record name NITHIAZIDE
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DSSTOX Substance ID

DTXSID1020936
Record name Nithiazide
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Molecular Weight

216.22 g/mol
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Physical Description

Crystals or brown powder. (NTP, 1992)
Record name NITHIAZIDE
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), Orange plates; solubility in water: 8 g/100 ml; aqueous soln are alkaline and unstable /Sodium salt/, Crystals; solubility in water: 3 g/100 ml; aqueous soln are more stable than those of sodium salts /Potassium salt/, In water, 30 mg/l @ 25 °C
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Product Name

Nithiazide

Color/Form

Crystals, Solid

CAS RN

139-94-6
Record name NITHIAZIDE
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Record name N-Ethyl-N′-(5-nitro-2-thiazolyl)urea
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Record name Nithiazide
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Record name NITHIAZIDE
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Melting Point

442 °F (decomposes) (NTP, 1992), Decomposes @ 228 °C
Record name NITHIAZIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
218
Citations
AC Cuckler, CM Malanga - Proceedings of the Society for …, 1956 - journals.sagepub.com
… The data obtained with graded concentrations of nithiazide in the feed are summarized in … with the various levels of nithiazide medication. Thse feeding of 0.0125% nithiazide to turkeys, …
Number of citations: 11 journals.sagepub.com
AC Cuckler, CM Malanga, AJ Basso… - Proceedings of the …, 1956 - journals.sagepub.com
… This compound has been assigned the generic name of nithiazide. The present paper reportls the results of the chemical and biological studies on nithiazide and related compounds. …
Number of citations: 13 journals.sagepub.com
AC Cuckler, CC Porter, WH Ott - Poultry Science, 1957 - Elsevier
… Furthermore, nithiazide was found more potent and less toxic … absorption and excretion of nithiazide by turkeys and chickens … that chickens and turkeys tolerated nithiazide better than 2-…
Number of citations: 5 www.sciencedirect.com
H Selye, P Bois, J Ventura - Proceedings of the Society for …, 1956 - journals.sagepub.com
… nithiazide in a feed concentration of 0.1% had little effect on growth of young turkeys. The feeding of nithiazide at … the feeding of 0.05% nithiazide 3 days after infection was completely …
Number of citations: 8 journals.sagepub.com
CR Szalkowski - Journal of Association of Official Agricultural …, 1959 - academic.oup.com
… alkaline degradation product of Nithiazide. The alkaline … Nithiazide into four different unmedicated feeds. Samples A and C were turkey mashes blended to contain 0.0150% Nithiazide. …
Number of citations: 1 academic.oup.com
CR Szalkowski - Journal of Association of Official Agricultural …, 1960 - academic.oup.com
3 Representative portions of Samples 5, 6, I and 7 were distributed to 20 collaborators> together with a reference standard nithiazide and a copy of Method I. Each collaborator 3 was …
Number of citations: 1 academic.oup.com
VK Gombar, K Einstein, BW Blake - Mutation Research Letters, 1993 - Elsevier
… Similarly, nithiazide (VI) is predicted to be a carcinogen due to the nitro group (DS = 32.69) on the thiazole ring; thc thiazole ring itself though is identified as a non-discriminating …
Number of citations: 15 www.sciencedirect.com
CR Szalkowski - Journal of the Association of Official …, 1964 - academic.oup.com
… In studies of 20 other drugs added to feeds, only nithiazide, Enheptin, and sulfathiazole interfere. The method is recommended for … Nithiazide, Enheptin, and sulfathiazole interfere. …
Number of citations: 2 academic.oup.com
WW Wright - Journal of the Association of Official Agricultural …, 1964 - academic.oup.com
… In studies with some twenty other drugs, only nithiazide, enheptin, and sulfathiazole interfered. The majority of the collaborators obtained sufficient accuracy and precision for the …
Number of citations: 0 academic.oup.com
AC Cuckler, CC Porter, WH Ott - POULTRY …, 1956 - POULTRY SCIENCE ASSOC INC …
Number of citations: 2

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